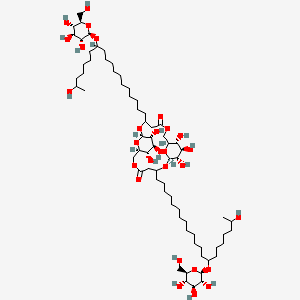
Carnosine zinc complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polaprezinc is a chelated form of zinc and L-carnosine. It is a zinc-related medicine that was first approved in Japan and has been clinically used to treat gastric ulcers . Polaprezinc is known for its gastroprotective, antioxidant, anti-ulcer, and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Polaprezinc has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical reactions.
Medicine: It is clinically used to treat gastric ulcers, pressure ulcers, and small intestine mucosal injury associated with long-term aspirin therapy.
Industry: Polaprezinc is used in the pharmaceutical industry for the production of anti-ulcer drugs.
Vorbereitungsmethoden
Polaprezinc is synthesized by combining zinc and L-carnosine. The preparation involves the formation of a zinc complex with L-carnosine, resulting in a white or yellowish white crystalline powder . The industrial production of polaprezinc involves the use of raw material micro-powder technology, where polaprezinc is crushed to be less than 80 microns. A fluidized bed powder coating technology is then adopted to coat the polaprezinc using an aminoalkyl methacrylate copolymer-E dispersoid .
Analyse Chemischer Reaktionen
Polaprezinc undergoes various chemical reactions, including:
Substitution: Polaprezinc forms mixed ligand complexes with body components such as albumin or other proteins.
Common reagents and conditions used in these reactions include dilute hydrochloric acid, dilute nitric acid, and sodium hydroxide solution . The major products formed from these reactions are various antioxidant enzymes and growth factors that promote tissue growth and protect against damage to the gastric mucosa .
Wirkmechanismus
Polaprezinc exerts its effects by increasing the expression of various antioxidant enzymes, including superoxide dismutase, heme oxygenase, and glutathione peroxidase . This process occurs in the gastric mucosa, defending mucosal cells against reactive oxygen species. Polaprezinc inhibits the activity of the transcription factor nuclear factor-kappaB and decreases the expression of inflammatory cytokines such as interleukin 1beta, interleukin 6, interleukin 8, and tumor necrosis factor alpha . Additionally, polaprezinc promotes the expression of growth factors such as platelet-derived growth factor-B, vascular endothelial growth factor, and nerve growth factor, as well as various heat shock proteins .
Vergleich Mit ähnlichen Verbindungen
Polaprezinc is unique due to its combination of zinc and L-carnosine, which provides both antioxidant and anti-inflammatory properties . Similar compounds include:
Zinc sulfate: Used for zinc supplementation but lacks the additional benefits of L-carnosine.
L-carnosine: An antioxidant but does not provide the same level of gastroprotective effects as polaprezinc.
Zinc acetate: Another form of zinc supplementation but does not have the combined effects of L-carnosine.
Polaprezinc stands out due to its dual action of zinc and L-carnosine, making it more effective in treating gastric ulcers and providing mucosal protection .
Eigenschaften
Molekularformel |
C9H12N4O3Zn |
|---|---|
Molekulargewicht |
289.6 g/mol |
IUPAC-Name |
zinc;(2S)-2-[(3-amino-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);/q;+2/p-2/t7-;/m0./s1 |
InChI-Schlüssel |
XZWGNMZIFNOUGW-FJXQXJEOSA-L |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N=C(CCN)[O-].[Zn+2] |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N=C(CCN)[O-].[Zn+2] |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N=C(CCN)[O-].[Zn+2] |
Synonyme |
AHZ-zinc beta-alanyl-L-histidinato zinc polaprezinc Z 103 Z-103 zinc carnosine zinc L-carnosine zinc L-carnosine complex zinc N-(3-aminopropionyl)histidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(2-Hydroxypropoxy)-2,2-bis(2-hydroxypropoxymethyl)propoxy]propan-2-ol](/img/structure/B1238911.png)
![S-[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] ethanethioate](/img/structure/B1238912.png)



![3-[(3S,5S,8R,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1238922.png)


![ethyl N-[(E)-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]carbamate](/img/structure/B1238926.png)



![(3aS,5S,11bR)-7-hydroxy-5-methyl-3,3a,5,11b-tetrahydro-2H-benzo[g]furo[3,2-c]isochromene-2,6,11-trione](/img/structure/B1238934.png)